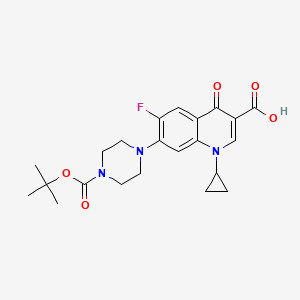
1-Cyclopropyl-2,4-dimethylpentane-1,3-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Cyclopropyl-2,4-dimethylpentane-1,3-dione is an organic compound with the molecular formula C10H16O2. It is a cyclopropyl derivative of pentane-1,3-dione, characterized by the presence of a cyclopropyl group and two methyl groups attached to the pentane backbone. This compound is of interest in various fields of scientific research due to its unique structural features and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Cyclopropyl-2,4-dimethylpentane-1,3-dione typically involves the cyclopropanation of a suitable precursor, such as a pentane-1,3-dione derivative. One common method is the reaction of 2,4-dimethylpentane-1,3-dione with a cyclopropyl halide in the presence of a strong base, such as sodium hydride or potassium tert-butoxide. The reaction is usually carried out in an aprotic solvent like tetrahydrofuran (THF) under an inert atmosphere to prevent side reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale cyclopropanation reactions using continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems and advanced catalysts can enhance the yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
1-Cyclopropyl-2,4-dimethylpentane-1,3-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction of the compound can yield alcohols or alkanes, depending on the reducing agent used, such as lithium aluminum hydride or hydrogen gas with a metal catalyst.
Substitution: The cyclopropyl group can undergo nucleophilic substitution reactions with reagents like halogens or organometallic compounds.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in dry ether or hydrogen gas (H2) with palladium on carbon (Pd/C) catalyst.
Substitution: Halogens (e.g., bromine, chlorine) or organometallic reagents (e.g., Grignard reagents).
Major Products
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols, alkanes.
Substitution: Halogenated derivatives, organometallic compounds.
Scientific Research Applications
1-Cyclopropyl-2,4-dimethylpentane-1,3-dione has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-Cyclopropyl-2,4-dimethylpentane-1,3-dione involves its interaction with molecular targets through various pathways. The cyclopropyl group can undergo ring-opening reactions, leading to the formation of reactive intermediates that can interact with enzymes, receptors, or other biomolecules. These interactions can modulate biological processes and result in specific effects, depending on the context of the study.
Comparison with Similar Compounds
1-Cyclopropyl-2,4-dimethylpentane-1,3-dione can be compared with other cyclopropyl derivatives and pentane-1,3-dione analogs:
Similar Compounds: 1-Cyclopropyl-4,4-dimethylpentane-1,3-dione, 1-Cyclopropyl-2,2-dimethylpentane-1,3-dione.
Uniqueness: The presence of both cyclopropyl and dimethyl groups in this compound imparts unique reactivity and stability compared to its analogs
Properties
Molecular Formula |
C10H16O2 |
|---|---|
Molecular Weight |
168.23 g/mol |
IUPAC Name |
1-cyclopropyl-2,4-dimethylpentane-1,3-dione |
InChI |
InChI=1S/C10H16O2/c1-6(2)9(11)7(3)10(12)8-4-5-8/h6-8H,4-5H2,1-3H3 |
InChI Key |
YWXLRVIDNYVXMD-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C(=O)C(C)C(=O)C1CC1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


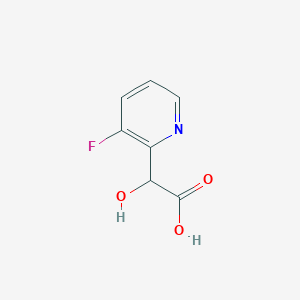
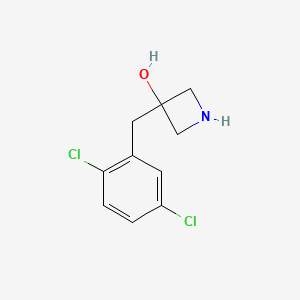

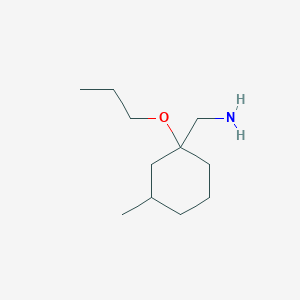
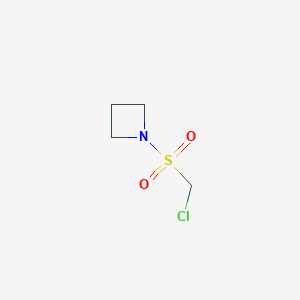
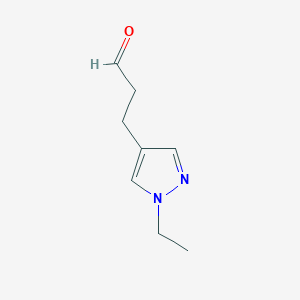
![Ethyl 3-[(azetidin-1-yl)amino]-2,2-difluoropropanoate](/img/structure/B13544415.png)
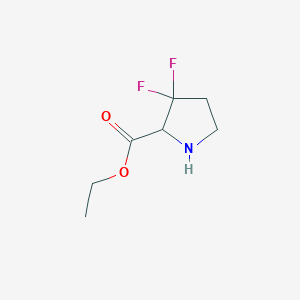
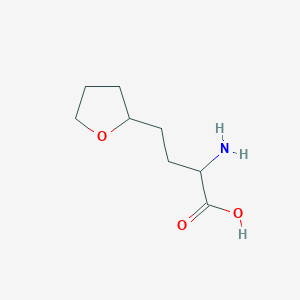


![2,7-Dimethyl-[1,2,4]triazolo[1,5-a]pyridine-5-carboxylic acid](/img/structure/B13544443.png)
![tert-butylN-[3-(fluorosulfonyl)phenyl]-N-methylcarbamate](/img/structure/B13544463.png)
